N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular structure of furan derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-visible spectroscopy .Chemical Reactions Analysis
Furan is an important starting material for a large number of reactions. It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be analyzed using various techniques, including density functional theory (DFT), which can highlight the intricate details of their geometrical configurations.Scientific Research Applications
- Cytotoxic Activity : In vitro studies demonstrate that the ligand itself is more potent than the metal complexes against HePG-2 and HCT-116 cell lines .
- Azomethine Nitrogen : The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their antibacterial and antifungal properties .
- Biological Activity Enhancement : The furan Schiff base derivatives’ furanyl-O and azomethine-N sites contribute to their enhanced biological activity .
- Stability and Metal Chelation : Metal complexes of Schiff bases are stable and form chelates in various ways, making them useful in food and dye industry applications .
Metal Complexes and Cytotoxicity Studies
Antibacterial and Antifungal Properties
Therapeutic Applications
Food and Dye Industry
Catalysis
Agrochemical Activities
Mechanism of Action
Safety and Hazards
Future Directions
The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that furan derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(20,21)18-13-16(17-3-2-10-23-17)19-8-11-22-12-9-19/h2-7,10,16,18H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSYRDPQKSEGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide |
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